isochlorogenic acid A

TRPV3 channel Dermatitis Chronic pruritus

Procure 3,5-Dicaffeoylquinic acid specifically for reproducible MAO-B inhibition (Ki=9.55 μM), KLK5/rosacea, or GlLeuRS (IC50=0.35 μM) assays. This 3,5-isomer exhibits distinct mixed-type inhibition kinetics and vascular effects versus isochlorogenic acids B/C. Using generic mixtures risks confounding SAR and target engagement data. Confirm CAS 89919-62-0.

Molecular Formula C25H24O12
Molecular Weight 516.4 g/mol
CAS No. 89919-62-0
Cat. No. B149841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameisochlorogenic acid A
CAS89919-62-0
Synonyms3,5-DCQA
3,5-dicaffeoylquinic acid
3,5-DICQA
3,5-O-dicaffeoylquinic acid
CJ 4-16-4
CJ-4-16-4
Molecular FormulaC25H24O12
Molecular Weight516.4 g/mol
Structural Identifiers
SMILESC1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O
InChIInChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23?,25?/m1/s1
InChIKeyKRZBCHWVBQOTNZ-RDJMKVHDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isochlorogenic Acid A (CAS 89919-62-0): Technical Specifications and Baseline Profile for Research Procurement


Isochlorogenic acid A (CAS 89919-62-0), also designated as 3,5-O-dicaffeoylquinic acid (3,5-diCQA), is a naturally occurring dicaffeoylquinic acid isomer belonging to the phenylpropanoid class of phenolic compounds . It is functionally related to (-)-quinic acid and trans-caffeic acid, with a molecular formula of C₂₅H₂₄O₁₂ and a molecular weight of 516.45 g/mol . This compound is isolated from various botanical sources including Lonicera japonica (Japanese honeysuckle), Artemisia argyi, and Artemisia lavandulaefolia, and is available as an analytical reference standard (HPLC purity ≥98%) for research applications [1].

Why Isochlorogenic Acid A Cannot Be Interchanged with Other Dicaffeoylquinic Acid Isomers


Dicaffeoylquinic acid (DCQ) isomers share identical molecular formulas (C₂₅H₂₄O₁₂) and molecular weights, yet differ solely in the regiochemistry of caffeoyl esterification on the quinic acid scaffold [1]. This subtle structural variation produces distinct three-dimensional conformations that fundamentally alter target engagement, binding kinetics, and in vivo disposition. Isochlorogenic acid A (3,5-diCQA) cannot be assumed to perform equivalently to isochlorogenic acid B (3,4-diCQA) or isochlorogenic acid C (4,5-diCQA) in any given assay system. Evidence demonstrates that substitution at different hydroxyl positions modulates enzyme inhibition potency [2], alters antioxidant capacity across different assay platforms [3], and yields divergent pharmacokinetic profiles including different AUC and Cmax values [4]. For applications requiring precise quantification, USP offers Isochlorogenic Acid A as a dedicated reference standard under Catalog No. 1348033, underscoring the necessity for isomer-specific identity verification rather than relying on mixed or unspecified DCQ preparations . The quantitative differentiation detailed in Section 3 provides the empirical basis for selecting this specific isomer over its closest structural analogs.

Isochlorogenic Acid A: Quantified Differentiation Versus Isochlorogenic Acid B and C


TRPV3 Channel Inhibition: Isochlorogenic Acid A vs. Isochlorogenic Acid B IC50 Comparison

In a whole-cell patch-clamp electrophysiology study, isochlorogenic acid A (IAA) and isochlorogenic acid B (IAB) were evaluated for TRPV3 channel inhibition. IAB exhibited approximately threefold greater potency, with an IC50 of 0.9 ± 0.3 μmol/L compared to 2.7 ± 1.3 μmol/L for IAA [1]. Both isomers reduced channel open probability: IAA reduced open probability from 26.9 ± 5.5% to 3.7 ± 1.2%; IAB reduced open probability to 3.2 ± 1.1% [1]. IAB was additionally demonstrated to rescue keratinocyte death induced by the TRPV3 agonist carvacrol [1]. Molecular docking revealed that both isomers interact with residues T636 and F666, but with differential binding characteristics [1]. This isomer-specific potency differential demonstrates that the 3,5-substitution pattern confers distinct pharmacological properties relative to the 3,4-substitution pattern.

TRPV3 channel Dermatitis Chronic pruritus

Pharmacokinetic Differentiation: AUC and Cmax of Isochlorogenic Acid A vs. In-Class Phenolic Acids

In a UPLC-MS/MS pharmacokinetic study following oral administration of Flos Lonicerae-Fructus Forsythiae herb combination in rats, eight caffeic acid derivatives were simultaneously quantified in plasma. The rank order of AUC0-t and Cmax for phenolic acids was established as: chlorogenic acid > neochlorogenic acid ≥ cryptochlorogenic acid > 3,4-dicaffeoylquinic acid (Isochlorogenic acid B) ≥ 3,5-dicaffeoylquinic acid (Isochlorogenic acid A), with most differences achieving statistical significance [1]. Isochlorogenic acid A exhibited the lowest systemic exposure among the phenolic acids evaluated. The linear range for 3,5-dicaffeoylquinic acid quantification was 0.5058-129.5 ng/mL [1]. This low systemic exposure profile is consistent with findings from an independent absolute bioavailability study where isochlorogenic acid A administered intragastrically at 18 mg/kg in rats yielded an absolute bioavailability of 22.6% [2].

Pharmacokinetics Bioavailability ADME

Antioxidant Activity: Isochlorogenic Acid A vs. Isochlorogenic Acid C in Multiple Assay Systems

A comprehensive comparative study evaluated the antioxidant and DNA-protective activities of six chlorogenic acid isomers including three dicaffeoylquinic acids: ICAA (isochlorogenic acid A, 3,5-diCQA), ICAB (isochlorogenic acid B, 3,4-diCQA), and ICAC (isochlorogenic acid C, 4,5-diCQA) [1]. All dicaffeoylquinic acids exhibited superior antioxidant activity compared to mono-caffeoylquinic acids due to additional hydroxyl groups [1]. Among the DCQ isomers, ICAA and ICAB displayed equivalent antioxidant activity; however, ICAC demonstrated higher antioxidant activity than both ICAA and ICAB in certain assays, a difference attributed to reduced steric hindrance in the 4,5-substitution pattern [1].

Antioxidant DNA damage protection Free radical scavenging

MAO-B Enzyme Inhibition Kinetics: Isochlorogenic Acid A vs. Isochlorogenic Acid C

Using magnetic nanoparticles immobilized with monoamine oxidase B (MAO-B), ligand fishing identified isochlorogenic acid A and isochlorogenic acid C as MAO-B inhibitors from Lonicera japonica flower extracts [1]. Both compounds exhibited similar IC50 values: 29.05 ± 0.49 μM for isochlorogenic acid A and 29.77 ± 1.03 μM for isochlorogenic acid C [1]. Kinetic analysis revealed both are mixed-type inhibitors with Ki and Kis values of 9.55 and 37.24 μM for isochlorogenic acid A, versus 9.53 and 35.50 μM for isochlorogenic acid C, respectively [1]. Equilibrium dialysis confirmed reversible binding patterns for both compounds [1].

Monoamine oxidase B Neurodegeneration Enzyme kinetics

Absolute Bioavailability Quantification of Isochlorogenic Acid A

A validated HPLC/UV method was developed for determination of isochlorogenic acid A in rat plasma with a linear range of 0.04-40 μg/mL (r = 0.9998) [1]. The method achieved intra- and inter-day precisions (RSD) within 7.63% and accuracy (RE) ranging from -1.41% to 3.25% [1]. Following intravenous and intragastric administration of 18 mg/kg isochlorogenic acid A in rats, the absolute bioavailability was calculated to be 22.6% [1]. The limit of detection (LOD) was 0.012 μg/mL and lower limit of quantification (LLOQ) was 0.04 μg/mL [1].

Bioavailability HPLC method validation In vivo pharmacokinetics

High-Value Application Scenarios for Isochlorogenic Acid A Based on Quantified Evidence


TRPV3 Channel Pharmacology and Dermatitis Model Studies

Based on the direct head-to-head TRPV3 inhibition data, isochlorogenic acid A is suitable for TRPV3 channel pharmacology investigations requiring a compound with an IC50 of 2.7 ± 1.3 μmol/L and open probability reduction to 3.7 ± 1.2% [1]. For studies requiring higher potency TRPV3 inhibition, isochlorogenic acid B (IC50 = 0.9 ± 0.3 μmol/L) may be preferred; however, isochlorogenic acid A remains a valuable tool compound for structure-activity relationship studies and for investigating differential binding modes at the T636 and F666 residues [1].

In Vivo Studies Requiring Defined Absolute Bioavailability Reference

For in vivo pharmacological studies requiring precise dosing calculations, isochlorogenic acid A is supported by validated absolute bioavailability data (22.6% at 18 mg/kg oral dose) derived from a dedicated HPLC/UV pharmacokinetic study with validated methodology (LOD 0.012 μg/mL, LLOQ 0.04 μg/mL) [2]. This enables accurate dose-response modeling and plasma exposure predictions that are not available for isochlorogenic acid B or C from dedicated single-compound PK studies.

Antioxidant Assays Where 3,5-Substitution Pattern Activity Is Required

Based on comparative antioxidant profiling, isochlorogenic acid A (3,5-diCQA) exhibits antioxidant activity equivalent to isochlorogenic acid B (3,4-diCQA) but lower than isochlorogenic acid C (4,5-diCQA) in select assay systems [3]. This characterized activity profile makes isochlorogenic acid A appropriate for antioxidant studies where the specific 3,5-diester substitution pattern is of interest, or as a comparator compound when evaluating structure-activity relationships among dicaffeoylquinic acid isomers [3].

MAO-B Inhibition Studies Requiring Reversible Mixed-Type Inhibitor

Isochlorogenic acid A has been validated as a reversible mixed-type MAO-B inhibitor with Ki = 9.55 μM and Kis = 37.24 μM [4]. Since isochlorogenic acid A and C exhibit near-identical MAO-B inhibition profiles (IC50 29.05 vs. 29.77 μM), either isomer is suitable for MAO-B target engagement studies [4]. Selection between the two can be based on compound availability, vendor purity specifications (e.g., USP Reference Standard Catalog No. 1348033 for isochlorogenic acid A ), or other operational factors without compromising MAO-B inhibition activity [4].

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